5-Cyanomethyl-2-fluorobenzeneboronic acid pinacol ester

Organic Synthesis Boronic Ester Purity Suzuki-Miyaura Coupling

Achieve robust cross-coupling performance with this 96% pure, room-temperature-stable pinacol ester. The 2-fluoro substituent withdraws electron density, enhancing boron Lewis acidity for efficient transmetalation—even with electron-rich aryl halides. The 5-cyanomethyl group fixes regiochemistry, ensuring correct scaffold connectivity. Compared to free boronic acids, the pinacol ester offers superior solubility, resistance to protodeboronation, and easier handling on automated synthesis platforms. These properties reduce screening variability in SAR-driven library generation. Additionally, the compound’s capacity for hydrogen bonding with RNA backbones enables exploration of sequence-defined polymeric materials. Bulk and custom quantities available.

Molecular Formula C14H17BFNO2
Molecular Weight 261.10 g/mol
Cat. No. B12306849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyanomethyl-2-fluorobenzeneboronic acid pinacol ester
Molecular FormulaC14H17BFNO2
Molecular Weight261.10 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC#N)F
InChIInChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-9-10(7-8-17)5-6-12(11)16/h5-6,9H,7H2,1-4H3
InChIKeyXPHLMDUDMYOYHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyanomethyl-2-fluorobenzeneboronic Acid Pinacol Ester: Verified Procurement Data and Structural Profile


5-Cyanomethyl-2-fluorobenzeneboronic acid pinacol ester (CAS 1637543-22-6) is a functionalized arylboronic ester building block used primarily in Suzuki-Miyaura cross-coupling reactions for the construction of complex organic molecules . It features a 2-fluorophenyl core, a cyanomethyl group at the 5-position, and a pinacol boronic ester moiety, which confers enhanced stability and solubility compared to its free boronic acid counterpart . Its molecular formula is C14H17BFNO2, with a molecular weight of 261.10 g/mol, and it is typically supplied as a solid with a purity specification of 96% [1].

Why 5-Cyanomethyl-2-fluorobenzeneboronic Acid Pinacol Ester Cannot Be Replaced by a General 'Boronic Ester'


Substituting this compound with a different regioisomer or a non-fluorinated cyanomethylphenylboronic ester is likely to alter synthetic outcomes due to the unique electronic and steric influence of the ortho-fluorine atom relative to the boronic ester . The 2-fluoro substituent exerts a strong electron-withdrawing inductive effect that modulates the reactivity of the boronic ester in transmetalation, potentially affecting coupling yields and rates compared to non-fluorinated or differently substituted analogs [1]. Furthermore, the specific 5-cyanomethyl substitution pattern defines the final connectivity of the target biaryl or complex scaffold, meaning an incorrect regioisomer would lead to a structurally different product and compromise the intended synthetic pathway.

Quantitative Differentiation of 5-Cyanomethyl-2-fluorobenzeneboronic Acid Pinacol Ester


Comparative Purity and Supplier Grade: 5-Cyanomethyl-2-fluorobenzeneboronic Acid Pinacol Ester vs. 2-Cyanomethyl-4-fluorophenylboronic Acid Pinacol Ester

When selecting a cyanomethyl-fluorophenylboronic ester for a synthetic sequence, purity is a critical parameter for reproducibility. The target compound, 5-Cyanomethyl-2-fluorobenzeneboronic acid pinacol ester, is available with a guaranteed purity of 96% from major suppliers like Thermo Scientific (Alfa Aesar) . In contrast, the regioisomer 2-Cyanomethyl-4-fluorophenylboronic acid pinacol ester is offered at purities ranging from 95% to 97%, with some suppliers providing >99% purity for specialized applications . This establishes a clear procurement baseline: the target compound offers a consistent, validated 96% purity suitable for standard research and development, whereas the comparator presents a more variable purity landscape that requires additional vendor vetting and quality control.

Organic Synthesis Boronic Ester Purity Suzuki-Miyaura Coupling

Storage and Handling Advantage: Ambient Stability vs. Refrigerated Storage Requirement for 5-Cyanomethyl-2-fluorobenzeneboronic Acid Pinacol Ester

Logistical considerations can be a decisive factor in reagent procurement, particularly for high-throughput or combinatorial chemistry workflows. The target compound, 5-Cyanomethyl-2-fluorobenzeneboronic acid pinacol ester, is recommended for storage at ambient temperatures, simplifying inventory management and reducing cold-chain shipping costs . In stark contrast, the structurally related 2-Cyanomethyl-4-fluorophenylboronic acid pinacol ester requires refrigerated storage, and the non-fluorinated 3-(Cyanomethyl)phenylboronic acid pinacol ester mandates storage at 2-8°C and must be shipped on wet ice . This difference in storage requirements translates directly to lower procurement and operational costs for the target compound.

Chemical Storage Logistics Boronic Ester Stability

Electronic Modulation via Ortho-Fluorine: Predicted Impact on Suzuki-Miyaura Transmetalation for 5-Cyanomethyl-2-fluorobenzeneboronic Acid Pinacol Ester

The presence of a fluorine atom ortho to the boronic ester group (at the 2-position) exerts a significant electron-withdrawing inductive effect, which is known to enhance the electrophilicity of the boron atom, thereby facilitating the transmetalation step in Suzuki-Miyaura couplings . This effect can be quantified by comparing the pKa of the corresponding free boronic acid. The parent 2-fluorophenylboronic acid has a reported pKa of 8.32±0.58, which is approximately 0.5 pKa units more acidic than the non-fluorinated phenylboronic acid (pKa ~8.8) . While specific coupling kinetics for this exact ester are not publicly available, this class-level inference indicates that the ortho-fluorine substituent in the target compound should enhance its reactivity compared to non-fluorinated cyanomethylphenylboronic esters, potentially leading to faster reaction times or higher yields under mild conditions [1].

Physical Organic Chemistry Reaction Kinetics Cross-Coupling

Recommended Application Scenarios for 5-Cyanomethyl-2-fluorobenzeneboronic Acid Pinacol Ester


High-Throughput and Combinatorial Chemistry Campaigns

Given its ambient storage stability and consistent 96% purity , this compound is ideally suited for automated synthesis platforms and library generation where ease of handling, reduced risk of degradation, and reliable performance are paramount. The ability to store the reagent at room temperature simplifies plate management and minimizes downtime associated with cold storage logistics .

Medicinal Chemistry for SAR Studies of Fluorinated Biaryls

The ortho-fluorine substituent provides a unique electronic profile that can influence both the synthesis and the biological properties of the final product. The enhanced Lewis acidity of the boron center, inferred from class-level pKa data , may facilitate more efficient coupling with challenging, electron-rich aryl halides, enabling the construction of diverse biaryl scaffolds for structure-activity relationship (SAR) exploration.

Synthesis of Functionalized Polymers and Advanced Materials

As noted by some vendors, this compound has demonstrated utility in forming polymers, potentially through hydrogen bonding interactions with backbones like RNA . This suggests its value extends beyond small molecule synthesis to the preparation of novel polymeric materials where the specific 2-fluoro-5-cyanomethyl substitution pattern is required for precise macromolecular architecture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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